![molecular formula C45H28N4S2 B14054662 2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is a complex organic compound characterized by its unique spirobi[thioxanthene] core and four pyridin-3-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, where a tetrabromo-spirobi[thioxanthene] precursor is reacted with pyridin-3-yl stannane under palladium catalysis . The reaction conditions often involve the use of solvents like dichloromethane and a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The pyridin-3-yl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated pyridin-3-yl derivatives.
Scientific Research Applications
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] largely depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of signaling pathways. For instance, its antiproliferative activity in cancer cells may involve the induction of apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetra(pyridin-3-yl)benzene: Another tetra-pyridyl compound with a benzene core, used in coordination chemistry.
1,1,2,2-Tetra(pyridin-4-yl)ethene: A related compound with an ethene core, known for its spin-crossover properties.
Uniqueness
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is unique due to its spirobi[thioxanthene] core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and in applications requiring specific molecular interactions.
Properties
Molecular Formula |
C45H28N4S2 |
|---|---|
Molecular Weight |
688.9 g/mol |
IUPAC Name |
3-(2',7,7'-tripyridin-3-yl-9,9'-spirobi[thioxanthene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4S2/c1-5-33(25-46-17-1)29-9-13-41-37(21-29)45(38-22-30(10-14-42(38)50-41)34-6-2-18-47-26-34)39-23-31(35-7-3-19-48-27-35)11-15-43(39)51-44-16-12-32(24-40(44)45)36-8-4-20-49-28-36/h1-28H |
InChI Key |
XGHCOSRKUUBKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)SC4=C(C35C6=C(C=CC(=C6)C7=CN=CC=C7)SC8=C5C=C(C=C8)C9=CN=CC=C9)C=C(C=C4)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


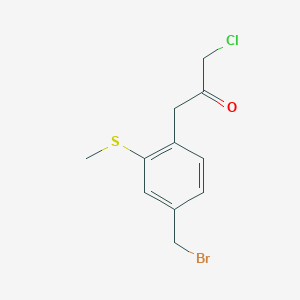

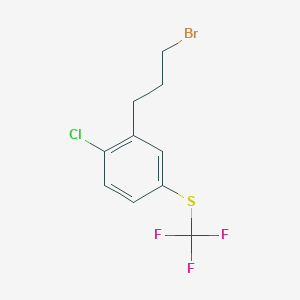

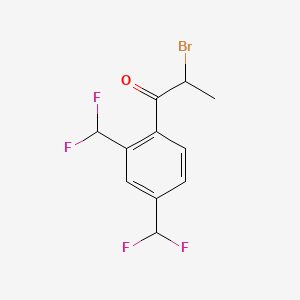

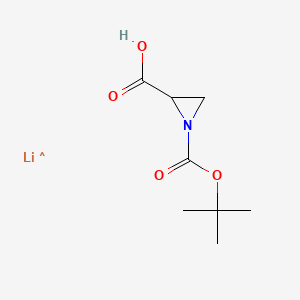
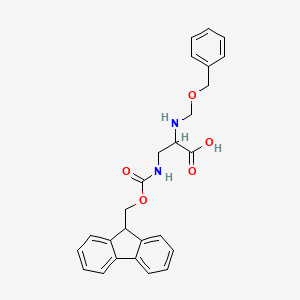
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
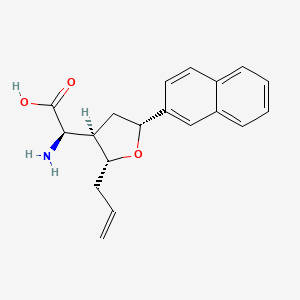
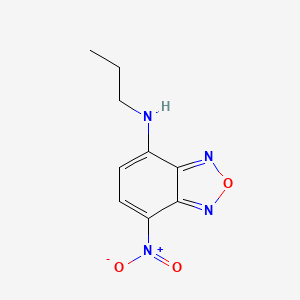
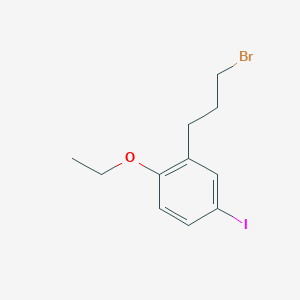
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)

